molecular formula C8H15NO6 B583428 N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine CAS No. 478529-42-9

N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine

Cat. No.: B583428
CAS No.: 478529-42-9
M. Wt: 229.148
InChI Key: OVRNDRQMDRJTHS-UXHCRGDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. This compound is a derivative of D-glucosamine, which is a naturally occurring amino sugar. The isotopic labeling with carbon-13 allows for detailed tracking and analysis in various metabolic and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine typically involves the acetylation of D-glucosamine with isotopically labeled acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes at specific positions. The process involves:

    Starting Material: D-glucosamine hydrochloride.

    Reagents: Isotopically labeled acetic anhydride (13C2).

    Conditions: The reaction is conducted in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: Ensuring the isotopic purity and chemical integrity of the final product through rigorous analytical methods.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-acetyl-D-glucosamine-6-phosphate.

    Reduction: Reduction reactions can convert it back to its parent amino sugar.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: N-acetyl-D-glucosamine-6-phosphate.

    Reduction: D-glucosamine.

    Substitution: Various N-acyl derivatives depending on the substituent used.

Scientific Research Applications

N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is widely used in scientific research due to its stable isotopic labeling. Applications include:

    Chemistry: Used in studies involving the synthesis and analysis of complex carbohydrates.

    Biology: Employed in metabolic labeling experiments to track the incorporation and metabolism of glucosamine in cells.

    Medicine: Utilized in research on glycosaminoglycans and their role in diseases such as osteoarthritis.

    Industry: Applied in the development of new pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of glycosaminoglycans. These molecules play crucial roles in cellular signaling, structural integrity, and biochemical processes. The isotopic labeling allows researchers to trace its metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-glucosamine: The non-labeled version of the compound, commonly found in nature.

    N-Acetyl-D-galactosamine: A similar amino sugar with different biological roles.

    D-Glucosamine: The parent compound without the acetyl group.

Uniqueness

N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is unique due to its isotopic labeling, which provides a powerful tool for detailed biochemical studies. This labeling allows for precise tracking and analysis in metabolic and structural studies, making it invaluable in research settings.

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-UXHCRGDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.